1-(4-Bromophenyl)ethanamine hydrochloride
Overview
Description
1-(4-Bromophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H11BrClN and a molecular weight of 236.54 g/mol . It is a solid substance that is typically stored in an inert atmosphere at room temperature . This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
The synthesis of 1-(4-Bromophenyl)ethanamine hydrochloride involves several steps. One common method includes the bromination of acetophenone to produce 4-bromoacetophenone, which is then reduced to 1-(4-bromophenyl)ethanol. This intermediate is subsequently converted to 1-(4-bromophenyl)ethanamine through an amination reaction. Finally, the ethanamine is treated with hydrochloric acid to yield this compound .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The ethanamine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate.
Reduction Reactions: The compound can be reduced to form 1-(4-bromophenyl)ethanol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like acetone, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromophenyl)ethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in amine metabolism, leading to the formation of active metabolites. These metabolites can interact with various biological pathways, influencing cellular functions and processes .
Comparison with Similar Compounds
1-(4-Bromophenyl)ethanamine hydrochloride can be compared with other similar compounds, such as:
- 1-(4-Chlorophenyl)ethanamine hydrochloride
- 1-(4-Fluorophenyl)ethanamine hydrochloride
- 1-(4-Methylphenyl)ethanamine hydrochloride
These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different substituents can influence the chemical reactivity and biological activity of these compounds, highlighting the uniqueness of this compound .
Biological Activity
1-(4-Bromophenyl)ethanamine hydrochloride, also known as (S)-1-(4-bromophenyl)ethylamine hydrochloride, is a chiral compound with significant potential in pharmacology and medicinal chemistry. Its molecular formula is CHBrClN, and it has a molecular weight of 236.54 g/mol. The compound is characterized by a bromine atom at the para position of the phenyl ring, contributing to its unique biological activities.
- Molecular Formula : CHBrClN
- Molecular Weight : 236.54 g/mol
- Appearance : White to yellow crystalline powder
- Solubility : Soluble in water and miscible with alcohols
Biological Activity
Research indicates that this compound exhibits notable biological activities primarily related to its interaction with neurotransmitter systems. Preliminary studies suggest potential effects on serotonin and dopamine pathways, which are critical in mood regulation and could position this compound as a candidate for treating depression and anxiety disorders.
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, particularly serotonin receptors, influencing mood regulation.
- Enzyme Interaction : It can act as a substrate for enzymes involved in amine metabolism, leading to the formation of active metabolites that may affect cellular functions.
Comparative Analysis of Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
1-(3-Bromophenyl)ethanamine | CHBrClN | Different bromine position may affect activity |
1-(4-Chlorophenyl)ethanamine | CHClN | Chlorine instead of bromine; potential for lower toxicity |
1-(4-Iodophenyl)ethanamine | CHIN | Iodine substitution may enhance lipophilicity |
N,N-Dimethyl-4-bromobenzeneamine | CHBrN | Additional methyl groups may alter pharmacokinetics |
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Antidepressant Properties : Initial findings suggest that related compounds can modulate serotonin levels, indicating that this compound might exhibit similar antidepressant effects.
- Neurotransmitter Interaction Studies : Interaction studies have shown that this compound may bind to serotonin receptors, potentially influencing mood and behavior.
- Synthesis Methods : Various synthesis methods such as reductive amination and asymmetric synthesis have been documented, providing a foundation for further research into its applications in pharmacology.
Properties
IUPAC Name |
1-(4-bromophenyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCAANUXMMQVAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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